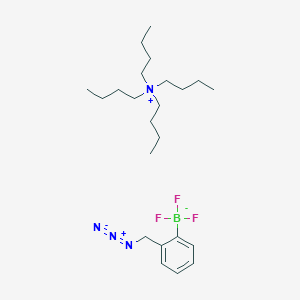
Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the azidomethyl group and the trifluoroborate moiety makes this compound particularly interesting for synthetic chemists, as it can serve as a precursor for a variety of functionalized molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate typically involves the reaction of 2-(azidomethyl)phenylboronic acid with tetrabutylammonium trifluoroborate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques to ensure high purity of the final product.
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: The trifluoroborate moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents like dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-(aminomethyl)phenyl trifluoroborate.
Coupling: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoroborate groups. The azidomethyl group can act as a precursor for the introduction of nitrogen-containing functional groups, while the trifluoroborate moiety facilitates coupling reactions. These properties make it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
- Potassium 2-(azidomethyl)phenyl trifluoroborate
- Sodium 2-(azidomethyl)phenyl trifluoroborate
- Lithium 2-(azidomethyl)phenyl trifluoroborate
Comparison: Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate is unique due to the presence of the tetrabutylammonium cation, which can influence the solubility and reactivity of the compound compared to its potassium, sodium, and lithium counterparts. The tetrabutylammonium cation provides better solubility in organic solvents, making it more suitable for certain synthetic applications.
Properties
IUPAC Name |
[2-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHHVPNUUPPZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
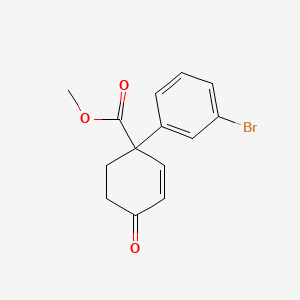
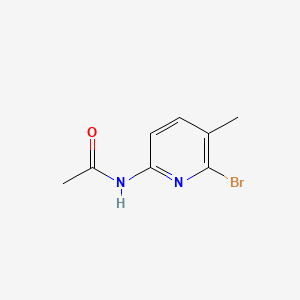
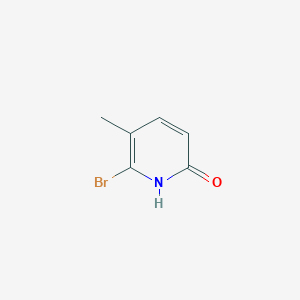
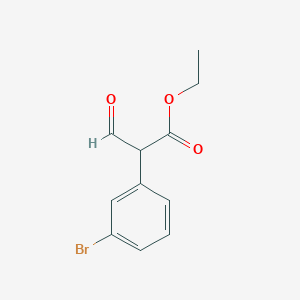
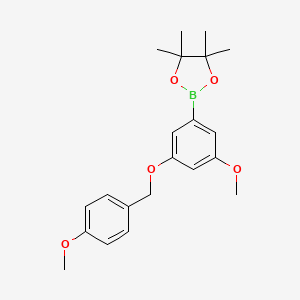
![4-[(Dimethylamino)methyl]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline dihydrochloride](/img/structure/B8252434.png)
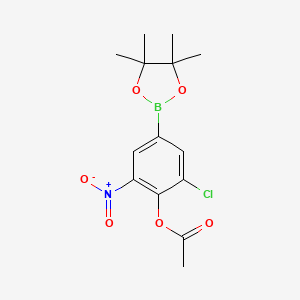
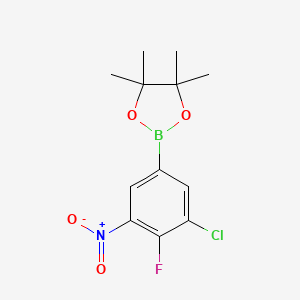
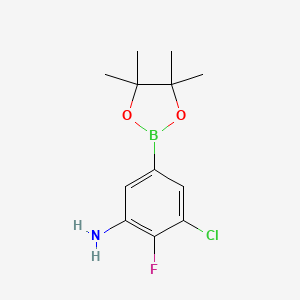
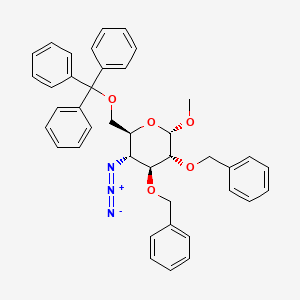
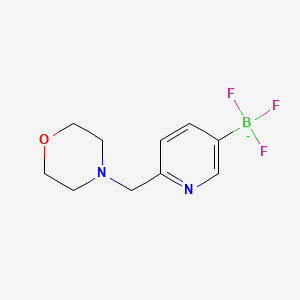
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8252472.png)
![1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine](/img/structure/B8252480.png)
![Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8252486.png)
